molecular formula C4H6O2 B12554752 1-[(2S)-Oxiranyl]ethanone CAS No. 160798-42-5

1-[(2S)-Oxiranyl]ethanone

Cat. No.: B12554752
CAS No.: 160798-42-5
M. Wt: 86.09 g/mol
InChI Key: YBWJKTAELMMCHQ-BYPYZUCNSA-N
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Description

Significance of Chiral Epoxides in Modern Synthetic Chemistry

Chiral molecules, existing as non-superimposable mirror images called enantiomers, are fundamental in modern chemistry due to their distinct biological activities. atlasofscience.orgnumberanalytics.com Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful. atlasofscience.org This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. numberanalytics.com

Among the most valuable intermediates in asymmetric synthesis are chiral epoxides. These three-membered cyclic ethers are highly sought-after building blocks due to their inherent reactivity, which allows for the stereospecific introduction of new functional groups. atlasofscience.orgorientjchem.org The ring strain of the epoxide makes it susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse and complex molecules with well-defined stereochemistry. The importance of chiral epoxides was highlighted by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions, including the highly influential Sharpless asymmetric epoxidation. atlasofscience.orgnumberanalytics.com This reaction provides a reliable method for the synthesis of chiral epoxides from prochiral allylic alcohols with high enantioselectivity. numberanalytics.comnih.gov

The versatility of chiral epoxides is demonstrated by their presence in numerous biologically active natural products, such as the anticancer agents Neocarzinostatin and Epothilones. atlasofscience.org Furthermore, they serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. orientjchem.orgnumberanalytics.com The ability to create specific stereoisomers through epoxide chemistry is a cornerstone of modern drug discovery and development. orientjchem.org

Strategic Position of 1-[(2S)-Oxiranyl]ethanone as a Key Chiral Building Block

This compound, also known as (S)-2-acetyloxirane, is a bifunctional molecule that holds a strategic position as a versatile chiral building block in organic synthesis. Its structure incorporates both a reactive ketone carbonyl group and a stereodefined epoxide ring, allowing for a wide range of selective chemical transformations. This dual functionality enables chemists to construct complex molecular architectures with precise control over stereochemistry.

The presence of the ketone allows for reactions such as reductions to form the corresponding alcohol, 1-(oxiran-2-yl)ethanol nih.gov, or additions of organometallic reagents to create tertiary alcohols. The epoxide ring, being chiral, can undergo regioselective and stereospecific ring-opening with various nucleophiles, leading to the formation of 1,2-difunctionalized compounds that are valuable intermediates in the synthesis of more complex targets. For instance, the reaction with amines can lead to the formation of chiral amino alcohols, which are important structural motifs in many biologically active compounds and can also serve as chiral ligands in asymmetric catalysis. mdpi.comresearchgate.net

The utility of this building block is exemplified by its use in the synthesis of more complex chiral molecules. For example, a related compound, nonracemic 2-diazo-1-oxiranyl-ethanone, derived from (R)-(+)-glycidol, has been used as a versatile intermediate in various diazocarbonyl reactions to produce novel, nonracemic epoxy quinoxalines, thiazoles, and oxazoles. nih.gov This highlights the potential of the oxiranyl ethanone (B97240) scaffold in generating diverse heterocyclic structures.

Table 1: Physicochemical Properties of 1-Oxiranylethanone

Property Value
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name 1-(oxiran-2-yl)ethanone
CAS Number 4401-11-0
SMILES CC(=O)C1CO1

Data sourced from PubChem CID 20429 nih.gov

Overview of Research Trajectories for this compound

Current and future research involving this compound and related chiral epoxides is focused on expanding their synthetic utility and developing more efficient and sustainable synthetic methodologies. One major trajectory is the development of novel catalytic systems for the asymmetric epoxidation of olefins to produce chiral epoxides with high enantioselectivity and broad substrate scope. orientjchem.org This includes the use of organocatalysts, which offer a more sustainable alternative to traditional metal-based catalysts. atlasofscience.org

Another significant area of research is the exploration of new ring-opening reactions of chiral epoxides. This involves the use of a wider range of nucleophiles and the development of catalysts that can control the regioselectivity and stereoselectivity of the ring-opening process. For example, scandium(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for the regioselective ring-opening of 2-oxiranyl-pyridines with chiral amines. researchgate.net

Furthermore, there is a growing interest in the application of flow chemistry to reactions involving chiral epoxides. acs.org Continuous flow processes can offer advantages in terms of safety, scalability, and efficiency compared to traditional batch processes. The development of robust flow protocols for the synthesis and transformation of compounds like this compound could have a significant impact on the industrial production of chiral intermediates and active pharmaceutical ingredients.

The strategic importance of chiral building blocks like this compound is also evident in their application in the total synthesis of complex natural products. iranchembook.ir The ability to introduce multiple stereocenters with high control is crucial for the successful synthesis of these intricate molecules. As synthetic methodologies continue to advance, it is expected that this compound will find even broader application in the construction of novel and medicinally relevant compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160798-42-5

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

1-[(2S)-oxiran-2-yl]ethanone

InChI

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3/t4-/m0/s1

InChI Key

YBWJKTAELMMCHQ-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)[C@@H]1CO1

Canonical SMILES

CC(=O)C1CO1

Origin of Product

United States

Synthetic Methodologies for 1 2s Oxiranyl Ethanone

Chemoenzymatic and Biocatalytic Approaches to 1-[(2S)-Oxiranyl]ethanone

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.govnih.govnih.gov For the preparation of this compound, chemoenzymatic and biocatalytic methods provide effective routes that leverage the inherent stereoselectivity of enzymes. These strategies include the resolution of racemic precursors and the direct stereoselective formation of the oxirane ring.

Enzymatic Resolution Techniques for this compound Precursors

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. nih.gov This method relies on the differential rate of reaction of two enantiomers with an enzyme, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. For the synthesis of this compound, this can be applied to racemic precursors, such as the corresponding racemic epoxide or a precursor alcohol.

Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and esters. nih.govresearchgate.net For instance, a racemic mixture of a suitable secondary alcohol precursor can be subjected to lipase-catalyzed transesterification. One enantiomer will be preferentially acylated, leaving the other enantiomer as the unreacted alcohol with high enantiomeric excess. This resolved alcohol can then be converted to the desired (2S)-epoxide through subsequent chemical steps. The efficiency of such resolutions is often high, with lipases like Candida antarctica lipase B (Novozym 435) being particularly effective. nih.govresearchgate.net

Epoxide hydrolases (EHs) offer another route through the enantioselective hydrolysis of a racemic epoxide. mdpi.com In this approach, one enantiomer of the racemic 1-oxiranylethanone is selectively hydrolyzed to a diol, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The advantage of using EHs is their cofactor-independent nature, which simplifies the process. mdpi.com

Table 1: Examples of Enzymatic Kinetic Resolution for Chiral Epoxide Precursors

Enzyme Substrate Product Enantiomeric Excess (ee) Reference
Candida antarctica Lipase B Racemic 1-phenylethanol (R)-1-phenylethyl acetate (B1210297) & (S)-1-phenylethanol >99% for (S)-alcohol nih.gov
Rhizomucor miehei Lipase Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-yl butanoate (S)-alcohol & (R)-ester High ee researchgate.net

Biotransformations for Stereoselective Formation of Oxirane Ring Systems

Direct stereoselective epoxidation of an olefinic precursor is a highly efficient method for generating chiral epoxides. Biocatalytic systems, particularly those employing monooxygenases and peroxygenases, are capable of performing such transformations with excellent regio- and stereoselectivity. cell.comnih.gov

Unspecific peroxygenases (UPOs) are versatile biocatalysts that can catalyze the epoxidation of a variety of alkenes using hydrogen peroxide as the oxidant. researchgate.netnih.gov These enzymes have shown the ability to perform stereoselective epoxidation, leading to the formation of chiral epoxides with high enantiomeric excess. nih.gov For example, fungal peroxygenases have demonstrated high regio- and enantioselectivity in the epoxidation of fatty acids, showcasing their potential for the synthesis of other chiral epoxides. nih.gov

Cytochrome P450 monooxygenases are another class of enzymes known for their ability to catalyze the selective oxidation of a wide range of substrates, including the epoxidation of double bonds. cell.com While their application can sometimes be limited by the need for cofactor regeneration, whole-cell biocatalysis systems can overcome this issue. nih.gov These systems can be engineered to express the desired monooxygenase and the necessary cofactor regeneration machinery, providing a self-sustaining catalytic system for stereoselective epoxidation.

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis offers a powerful alternative to biocatalytic methods for the preparation of enantiomerically pure compounds. The development of chiral catalysts has enabled the highly selective synthesis of a wide range of chiral molecules, including epoxides.

Catalytic Asymmetric Epoxidation of Olefinic Precursors to this compound

The most direct approach for the asymmetric chemical synthesis of this compound is the catalytic asymmetric epoxidation of the corresponding α,β-unsaturated ketone precursor, 3-buten-2-one. This reaction involves the use of a chiral catalyst to deliver an oxygen atom to one of the two enantiotopic faces of the alkene.

While the Sharpless and Jacobsen epoxidations are landmark achievements in asymmetric synthesis, their primary applications are for different classes of substrates. The Sharpless epoxidation is highly effective for the enantioselective epoxidation of allylic alcohols, wikipedia.orgchemistnotes.comlibretexts.org while the Jacobsen-Katsuki epoxidation is well-suited for the epoxidation of unfunctionalized cis-alkenes using chiral manganese-salen complexes. wikipedia.orgorganic-chemistry.orgacsgcipr.org

For the asymmetric epoxidation of α,β-unsaturated ketones (enones), which is the direct precursor to this compound, other catalyst systems have been developed and proven to be more effective. acs.orgnih.gov These include:

Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed as catalysts for the asymmetric epoxidation of enones. nih.gov These catalysts can operate under mild, metal-free conditions.

Metal Complexes: Chiral complexes of various metals, including lanthanoids and iron, have been shown to catalyze the asymmetric epoxidation of enones with high enantioselectivity. acs.orgrsc.orgnih.gov For example, lanthanoid-BINOL complexes have been reported to be effective catalysts for this transformation. acs.org

The mechanism of these epoxidations typically involves the nucleophilic addition of a hydroperoxide to the enone, mediated by the chiral catalyst, followed by an intramolecular cyclization to form the epoxide ring. nih.gov

The catalytic asymmetric epoxidation of α,β-unsaturated ketones has been successfully applied to a range of substrates, affording the corresponding chiral epoxides in good yields and with high enantioselectivities. nih.govrsc.org However, the success of the reaction can be influenced by the structure of the enone substrate.

Generally, enones with aromatic substituents at the β-position are good substrates for many catalytic systems. nih.govrsc.org The steric and electronic properties of the substituents on the enone can affect both the reactivity and the enantioselectivity of the epoxidation. For instance, bulky substituents may hinder the approach of the oxidant to the double bond, leading to lower reaction rates.

Table 2: Asymmetric Epoxidation of Various α,β-Unsaturated Ketones

Substrate (Enone) Catalyst System Oxidant Yield (%) Enantiomeric Excess (ee, %) Reference
(E)-Chalcone Cinchona Alkaloid Derivative tert-Butyl hydroperoxide 99 >99 acs.org
(E)-1,3-Diphenylprop-2-en-1-one Lanthanum-BINOL complex Cumene hydroperoxide 92 83 acs.org
(E)-4-Phenylbut-3-en-2-one Ytterbium-TADDOL complex tert-Butyl hydroperoxide 95 92 rsc.org

While significant progress has been made, limitations still exist. Enones with aliphatic substituents can sometimes be more challenging substrates, resulting in lower enantioselectivities with certain catalyst systems. rsc.org Further development of more general and highly selective catalysts for the asymmetric epoxidation of a broader range of α,β-unsaturated ketones remains an active area of research.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. rsc.orgnih.gov These compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. While direct application of chiral auxiliaries to form this compound is not extensively documented in readily available literature, a plausible approach involves the use of Evans-type oxazolidinone auxiliaries in an asymmetric aldol reaction to establish the required stereocenter. researchgate.netyoutube.comresearchgate.netyoutube.com

The general strategy would involve the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acetyl group equivalent. The resulting N-acyloxazolidinone can then be converted into its boron or titanium enolate. This chiral enolate would then react with a suitable electrophile, such as formaldehyde or a formaldehyde equivalent, in a diastereoselective aldol condensation. The stereochemistry of the newly formed hydroxyl group is controlled by the chiral auxiliary. Subsequent transformation of the aldol adduct, including protection of the hydroxyl group, removal of the chiral auxiliary, and intramolecular cyclization via nucleophilic substitution, would yield the target epoxide.

Table 1: Plausible Reaction Sequence Using an Evans Auxiliary

StepReactantsReagents and ConditionsIntermediate/ProductKey Transformation
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcetyl chloride, n-BuLi, THFN-acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcylation of the chiral auxiliary
2N-acetyl oxazolidinoneTiCl₄, Hünig's base, CH₂Cl₂, -78 °C; then FormaldehydeAldol adductDiastereoselective aldol reaction
3Aldol adductTsCl, pyridineTosylated aldol adductTosylation of the hydroxyl group
4Tosylated aldol adductLiBH₄, Et₂OChiral diolReductive removal of the auxiliary
5Chiral diolK₂CO₃, MeOHThis compoundIntramolecular cyclization

Derivation from Other Chiral Pool Starting Materials (e.g., (R)-(+)-Glycidol)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. (R)-(+)-Glycidol is a versatile C3 chiral building block that can serve as a precursor for this compound. A common strategy involves the protection of the hydroxyl group of (R)-glycidol, followed by nucleophilic ring-opening of the epoxide, oxidation of the resulting primary alcohol to a ketone, and subsequent reformation of the epoxide ring with inversion of configuration.

A more direct route can be envisioned starting from a derivative such as (R)-glycidyl butyrate. chemicalbook.comchemicalbook.com This involves the conversion of the butyrate ester into the desired ketone functionality. A plausible sequence would involve the hydrolysis of the ester to reveal the primary alcohol, which is then oxidized to the corresponding aldehyde. A subsequent Grignard reaction with methylmagnesium bromide would furnish a secondary alcohol. Oxidation of this secondary alcohol would yield the target ketone, this compound.

Table 2: Synthetic Route from (R)-(+)-Glycidol Derivative

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1(R)-Glycidyl butyrateNaOH, H₂O/THF(R)-(+)-GlycidolEster hydrolysis
2(R)-(+)-GlycidolPCC, CH₂Cl₂(R)-GlycidaldehydeOxidation to aldehyde
3(R)-GlycidaldehydeCH₃MgBr, Et₂O, -78 °C1-((2S)-oxiranyl)ethan-1-olGrignard reaction
41-((2S)-oxiranyl)ethan-1-olDMP, CH₂Cl₂This compoundOxidation to ketone

Classical Synthetic Routes to this compound

Nucleophilic Substitution Approaches for Oxirane Ring Formation

The formation of an epoxide ring via intramolecular nucleophilic substitution is a fundamental and widely used method. This typically involves the cyclization of a halohydrin, a molecule containing both a halogen and a hydroxyl group on adjacent carbon atoms. In the context of synthesizing this compound, this would necessitate the preparation of a chiral halohydrin precursor.

A potential route begins with a chiral starting material, such as an enantiomerically pure 3-halo-1,2-propanediol. For instance, starting with (R)-3-chloro-1,2-propanediol, the secondary alcohol can be selectively oxidized to the ketone to furnish 1-chloro-3-hydroxy-butan-2-one. Treatment of this α-haloketone with a base would then induce an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the oxirane ring and yielding this compound. The stereochemistry at the epoxide is set by the configuration of the starting diol.

Table 3: Halohydrin Cyclization Approach

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1(R)-3-chloro-1,2-propanediolSelective oxidizing agent (e.g., enzyme or protected primary alcohol followed by oxidation)1-chloro-3-hydroxy-butan-2-oneSelective oxidation
21-chloro-3-hydroxy-butan-2-oneBase (e.g., NaOH, K₂CO₃), solvent (e.g., H₂O, MeOH)This compoundIntramolecular cyclization

Epoxidation of Ketone-Containing Alkenes

The direct asymmetric epoxidation of α,β-unsaturated ketones is a powerful strategy for the synthesis of chiral epoxy ketones. The Shi asymmetric epoxidation, which utilizes a fructose-derived chiral ketone as a catalyst in the presence of a stoichiometric oxidant like Oxone, is a prominent example of this approach. sigmaaldrich.comwikipedia.orgyoutube.comorganic-chemistry.orgscribd.com

In this methodology, the chiral ketone catalyst generates a chiral dioxirane in situ, which then acts as the stereoselective epoxidizing agent. For the synthesis of this compound, the starting material would be methyl vinyl ketone (3-buten-2-one). The Shi catalyst, being derived from the chiral pool, facilitates the enantioselective transfer of an oxygen atom to the double bond of methyl vinyl ketone. The reaction is typically carried out under carefully controlled pH conditions to ensure the stability and catalytic activity of the chiral ketone. wikipedia.org The choice of the enantiomer of the fructose-derived catalyst determines whether the (S) or (R) enantiomer of the epoxide is formed.

Table 4: Shi Asymmetric Epoxidation of Methyl Vinyl Ketone

CatalystSubstrateOxidantSolvent SystemTemperature (°C)Enantiomeric Excess (ee)
Fructose-derived ketoneMethyl vinyl ketoneOxone (KHSO₅)CH₃CN/DMM/aq. buffer0Typically >90%

Wittig-Type and Related Reactions for Epoxide Construction

The Corey-Chaykovsky reaction provides a robust method for the synthesis of epoxides from carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction involves the use of a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt and a base. The ylide acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization to form the epoxide and dimethyl sulfide or dimethyl sulfoxide as a byproduct.

For the synthesis of this compound, a suitable precursor would be a protected α-hydroxy aldehyde or ketone. For instance, starting with acetol (1-hydroxy-2-propanone), the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether). The resulting protected ketone can then be subjected to the Corey-Chaykovsky reaction using a chiral sulfur ylide. The use of a chiral sulfide in a catalytic amount can lead to an asymmetric version of this reaction, affording the epoxide in high enantiomeric excess. mdpi.comoulu.finih.gov Subsequent deprotection of the hydroxyl group would yield the target molecule.

Table 5: Asymmetric Corey-Chaykovsky Approach

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1AcetolTBDMSCl, Imidazole, DMF1-(tert-Butyldimethylsilyloxy)propan-2-oneProtection of hydroxyl group
2Protected acetolChiral sulfide, base, methylating agentChiral epoxideAsymmetric Corey-Chaykovsky reaction
3Chiral epoxideTBAF, THFThis compoundDeprotection

Stereochemical Aspects in the Chemistry of 1 2s Oxiranyl Ethanone

Enantiocontrol in the Synthesis of 1-[(2S)-Oxiranyl]ethanone

Achieving high levels of enantiomeric purity in the synthesis of this compound is paramount for its application as a chiral building block. Enantiocontrol refers to the strategies and factors that guide a chemical reaction to preferentially form one enantiomer over the other.

The enantiomeric excess (ee), a measure of the purity of a chiral substance, is influenced by several factors during the synthesis of chiral epoxides like this compound. wikipedia.org Asymmetric epoxidation reactions are a primary method for creating such chiral centers with high enantioselectivity. msu.edu

Key factors that determine the enantiomeric excess and stereospecificity include:

Chiral Catalysts and Reagents: The choice of a chiral catalyst or reagent is the most critical factor. In processes like the Sharpless asymmetric epoxidation, a titanium tetraisopropoxide catalyst is used in conjunction with a chiral tartrate ester (diethyl tartrate or diisopropyl tartrate). clockss.org The specific enantiomer of the tartrate directs the oxidation to a particular face of the prochiral alkene, thereby determining the absolute configuration of the resulting epoxide. clockss.org Organocatalysis, using chiral amines, has also emerged as a powerful tool for enantioselective epoxidations. acs.org

Substrate Structure: The structure of the starting material, typically an allylic alcohol, significantly impacts stereoselectivity. Steric hindrance near the double bond can influence how the substrate interacts with the chiral catalyst, affecting the efficiency of the asymmetric induction. msu.edu

Reaction Conditions:

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. The reduced thermal energy minimizes non-selective reaction pathways, enhancing the energy difference between the diastereomeric transition states.

Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the stability of the transition states, thereby influencing the enantiomeric excess. numberanalytics.com

Electronic Effects: The electronic properties of the substrate and catalyst can influence the reaction pathway and enantioselectivity through orbital interactions. numberanalytics.com

The following table summarizes findings from a study on the Sharpless asymmetric epoxidation of an allylic alcohol precursor to a related oxirane, demonstrating the direct impact of the chiral tartrate on the product's stereochemistry and enantiomeric excess.

Chiral ReagentProduct ConfigurationEnantiomeric Excess (ee)
(+)-Diethyl tartrate(2S,3S)-epoxide>92%
(-)-Diethyl tartrate(2R,3R)-epoxide>96%
Data derived from a study on a closely related epoxy alcohol precursor. clockss.org

Determining the chiral purity, or enantiomeric excess, of this compound is essential for quality control. registech.com Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. registech.com The ratio of the peak areas corresponds directly to the enantiomeric ratio. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, their purity can be determined by converting them into diastereomers. This is achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The epoxide can be reacted with an enantiomerically pure chiral reagent, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric esters. clockss.org These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the calculation of the enantiomeric excess. clockss.org

Chiral Solvating Agents (CSAs): These agents, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers in solution. libretexts.org This association can induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, enabling their quantification without chemical modification of the sample. libretexts.org Chiral lanthanide shift reagents, like Eu(hfc)₃, can also be used to induce separation of signals for the enantiomers in ¹H-NMR. clockss.org

The fundamental requirement for these methods is the ability to distinguish the two enantiomers, either through physical separation (chromatography) or by creating a diastereomeric environment (NMR techniques). thieme-connect.de

Diastereoselectivity in Reactions Involving this compound

When this compound, which already contains a stereocenter, reacts to form a new stereocenter, a pair of diastereomers can be produced. Diastereoselectivity refers to the preferential formation of one diastereomer over the other.

The ring-opening of epoxides is a fundamental reaction, and for a chiral epoxide like this compound, the stereochemical outcome is crucial. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the oxirane carbons, leading to the opening of the ring and the formation of a β-substituted alcohol.

Regioselectivity: The site of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

Under basic or neutral conditions , strong nucleophiles typically attack the less sterically hindered carbon of the epoxide ring. magtech.com.cn For 1-oxiranyl-ethanone, this would be the terminal CH₂ group.

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophile then attacks the carbon atom that can better stabilize the resulting partial positive charge, which is often the more substituted carbon. magtech.com.cn

Stereoselectivity: The SN2 attack occurs with an inversion of configuration at the carbon atom being attacked. Since this compound has a defined stereocenter, the ring-opening reaction will generate a new product with a predictable stereochemistry relative to the starting material. For instance, nucleophilic attack at the C2 carbon of the (2S)-epoxide will result in a product with an (R) configuration at that center.

In a study involving related 2-oxiranyl-azaarenes, ring-opening with chiral primary amines in the presence of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) led regioselectively to the corresponding β-amino alcohols. researchgate.net

The stereochemical outcome of a reaction involving this compound can also be influenced by other stereocenters present in the reacting molecules, a phenomenon known as diastereoselection. This is particularly relevant when the nucleophile itself is chiral.

When a chiral nucleophile reacts with a chiral epoxide, two diastereomeric transition states are formed, leading to two diastereomeric products at potentially different rates. This is a form of kinetic resolution. nih.gov The steric and electronic interactions in the diastereomeric transition states determine which product is formed preferentially.

For example, the reaction of a racemic epoxide with a single enantiomer of a chiral amine can result in a mixture of diastereomers that can often be separated. researchgate.net In a related case, the base treatment of a racemic oxiranyl carbaldimine resulted in a highly diastereoselective reaction where one enantiomer of the starting material selectively reacted with the other, demonstrating a mutual kinetic resolution through double diastereofacial selection. scispace.com The existing stereocenter on the epoxide ring and the newly forming stereocenter on the nucleophile-derived portion of the molecule interact to favor the formation of one diastereomer over the other.

Stereochemical Stability and Racemization Pathways of this compound

Stereochemical stability refers to the ability of a chiral molecule to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). spcmc.ac.in Racemization leads to a loss of optical activity and is generally undesirable when the compound is used as a chiral intermediate. spcmc.ac.in

The racemization of this compound could potentially occur under conditions that allow for the temporary cleavage of a bond at the stereocenter, followed by re-formation in a non-stereospecific manner. Potential pathways include:

Anionic Intermediates: The presence of the acetyl group (ethanone) provides an α-proton that is acidic. In the presence of a strong base, this proton could be removed to form an enolate. While this specific proton is not at the stereocenter, harsh basic conditions could potentially promote ring-opening or rearrangement reactions that might compromise the stereocenter's integrity. More relevant to the stereocenter itself, racemization can occur through the formation of an anionic intermediate if a proton adjacent to the stereocenter is removed. spcmc.ac.in

Cationic Intermediates: Under strong acidic conditions, the epoxide oxygen can be protonated. This can lead to the formation of a carbocation-like intermediate if one of the C-O bonds breaks before the nucleophile attacks. The formation of a planar carbocation at the stereocenter would allow for attack from either face, leading to a racemic product. spcmc.ac.in

Thermal Racemization: In some cases, high temperatures can provide enough energy to overcome the barrier to bond cleavage, potentially forming a radical intermediate that could lead to racemization. spcmc.ac.in

For many chiral epoxides, racemization-free transformations are possible under carefully controlled conditions. For instance, in the synthesis of α-amino ketones from α-silyl ketones, specific desilylation conditions using a triethylamine–trihydrofluoride complex were found to be optimal to avoid racemization. thieme-connect.de The stability of the epoxide ring in this compound is therefore highly dependent on the reaction conditions, with strong acid, strong base, or high temperatures posing the greatest risk to its stereochemical integrity.

Chemical Reactivity and Transformation Pathways of 1 2s Oxiranyl Ethanone

Epoxide Ring-Opening Reactions of 1-[(2S)-Oxiranyl]ethanone

Epoxide ring-opening reactions are versatile transformations that allow for the stereospecific introduction of a wide array of functional groups. encyclopedia.pub These reactions can be initiated by nucleophiles under basic or neutral conditions, or catalyzed by acids.

The reaction of this compound with nucleophiles is a cornerstone of its chemistry. The strained epoxide ring provides a strong driving force for the reaction, even though an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org These reactions generally proceed via an SN2 mechanism. libretexts.orglibretexts.org

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that readily react with epoxides to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comnih.gov

Grignard reagents (RMgX) add to epoxides to furnish alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbons of the epoxide ring. wisc.edulibretexts.org For this compound, this would lead to the formation of a tertiary alcohol. It is important to note that Grignard reagents can also react with the ketone carbonyl group. libretexts.orgevitachem.com

Organolithium reagents (RLi) are also highly reactive nucleophiles that add to epoxides in a similar fashion to Grignard reagents. wikipedia.orgchemistryviews.org They are generally more reactive than their Grignard counterparts. wikipedia.org The addition of an organolithium reagent to this compound would result in a ring-opened product with a new carbon-carbon bond, which upon workup, yields an alcohol. wikipedia.org

Reagent TypeGeneral FormulaReaction with EpoxidesProduct after Workup
Grignard ReagentRMgXNucleophilic addition to an epoxide carbonAlcohol
Organolithium ReagentRLiNucleophilic addition to an epoxide carbonAlcohol

Nucleophilic Ring-Opening Reactions

Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

A variety of heteroatom nucleophiles can be employed to open the epoxide ring of this compound, leading to the formation of valuable difunctionalized compounds. libretexts.orgjsynthchem.com

Amines : Both primary and secondary amines are effective nucleophiles for epoxide ring-opening, yielding β-amino alcohols. libretexts.orgrsc.orgrroij.com This reaction is a fundamental method for the synthesis of these important structural motifs found in many pharmaceuticals and chiral auxiliaries. rsc.org The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide. libretexts.orgrroij.com

Alcohols : In the presence of a base or acid catalyst, alcohols can act as nucleophiles to open the epoxide ring, resulting in the formation of β-alkoxy alcohols. libretexts.orglibretexts.org Under basic conditions, the corresponding alkoxide is the active nucleophile. libretexts.org

Thiols : Thiols are excellent nucleophiles and readily react with epoxides to give β-hydroxy sulfides. libretexts.org The greater nucleophilicity of thiols compared to alcohols allows this reaction to proceed efficiently. libretexts.org

NucleophileProduct with this compound
Amine (RNH₂)β-amino alcohol
Alcohol (ROH)β-alkoxy alcohol
Thiol (RSH)β-hydroxy sulfide
Regioselectivity and Stereoselectivity in Nucleophilic Attack

Nucleophilic ring-opening of unsymmetrical epoxides like this compound can, in principle, yield two different regioisomers.

Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. chemistrysteps.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comd-nb.info For this compound, this would be the C3 carbon (the CH₂ group). This steric control is a general feature of SN2 reactions with epoxides. chemistrysteps.comd-nb.info

The stereochemistry of the reaction is also well-defined. The SN2 attack occurs from the backside, leading to an inversion of configuration at the attacked carbon center. libretexts.org This results in the formation of a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original epoxide plane. chemistrysteps.comlibretexts.org

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. chemistrysteps.comkhanacademy.orgopenstax.org

The mechanism of acid-catalyzed ring-opening is more complex and can be considered a hybrid between SN1 and SN2 pathways. libretexts.orgopenstax.org The regioselectivity depends on the substitution pattern of the epoxide. libretexts.orgopenstax.org

If the epoxide carbons are primary or secondary, the nucleophile attacks primarily at the less substituted carbon (SN2-like). openstax.org

If one of the epoxide carbons is tertiary, the attack occurs at the more substituted carbon. This is because the transition state has significant carbocationic character, which is stabilized by the alkyl substituents (SN1-like). libretexts.orgopenstax.org

In the case of this compound, which has a secondary and a primary carbon in the epoxide ring, acid-catalyzed ring-opening with a nucleophile would be expected to favor attack at the less substituted primary carbon. openstax.org The reaction is stereospecific, yielding a trans diol upon hydrolysis. libretexts.orgopenstax.org

Lewis acids can also be used to catalyze the ring-opening of epoxides. They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more electrophilic. organic-chemistry.orgmdpi.comresearchgate.net This activation facilitates the attack by a nucleophile. organic-chemistry.org

Various Lewis acids, such as metal triflates (e.g., Cu(OTf)₂), have been shown to be effective catalysts for the regioselective ring-opening of epoxides with a range of nucleophiles, including alcohols. organic-chemistry.orgiitk.ac.in The reaction often proceeds via an SN2-type mechanism, which allows for the retention of enantiopurity in the products when starting with a chiral epoxide. organic-chemistry.orgiitk.ac.in The use of a Lewis acid can influence the regioselectivity of the ring-opening, sometimes favoring attack at the more substituted carbon, depending on the specific Lewis acid and substrate. nih.govresearchgate.net For instance, lithium bromide has been used as a Lewis acid catalyst for the aminolysis of epoxides. researchgate.net

Reductive Ring-Opening of the Oxirane Moiety

The reductive opening of the epoxide ring in this compound and related structures is a key transformation, yielding valuable diol products. The regioselectivity of this reaction is highly dependent on the reducing agent and reaction conditions. For instance, hydroxymethyl epoxides can be reduced to either 1,2- or 1,3-diols based on the specific reagents used. sit.edu.cn

Reductive ring-opening can also be a part of more complex reaction sequences. In the synthesis of mono- and bis-methano acs.orgfullerenyl amino acid derivatives, reductive ring-opening reactions on tethered bis-methano acs.orgfullerenes did not yield the expected bis-fullerenylglycinates. Instead, they produced 1,2-dihydro acs.orgfullerenylglycinates through a process involving the reductive ring-opening of one methanoimino ester moiety followed by a retro-Bingel reaction of the other. google.com Similarly, treatment of certain methano acs.orgfullerenyl iminoesters with sodium cyanoborohydride in the presence of an acid leads to a novel reductive ring-opening, yielding 1,2-dihydro acs.orgfullerenyl glycine (B1666218) derivatives. google.com

Table 1: Examples of Reductive Ring-Opening Reactions

Starting Material Reagent(s) Product(s) Reference
di-tert-butyl (2S,5R)-6-oxo-1,2-piperidinedicarboxylate Reductive conditions 1,2-diol google.com
Tethered bis-methano acs.orgfullerenes Reductive conditions 1,2-dihydro acs.orgfullerenylglycinates google.com
Methano acs.orgfullerenyl iminoesters Sodium cyanoborohydride, acid 1,2-dihydro acs.orgfullerenyl glycine derivatives google.com

Oxidative Ring-Opening of the Oxirane Moiety

Oxidative cleavage of the oxirane ring provides a pathway to carbonyl compounds. While direct oxidative ring-opening of this compound is less commonly detailed, related processes on other epoxides are well-established. For example, oxirane compounds can undergo ring-opening to form two molecules of an aldehyde. An exception is when the oxirane is part of a cycloalkyl ring, which results in the formation of a dialdehyde.

The oxidation of the acetyl group to a carboxylic acid derivative can be achieved with reagents like Jones reagent (CrO₃/H₂SO₄), although this may destabilize the epoxide ring. pressbooks.pub

Reactions Involving the Ethanone (B97240) Carbonyl Group

The ketone functionality of this compound is a site for various nucleophilic additions and reductions.

Nucleophilic Additions to the Ketone

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reaction typically proceeds via a nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.orgevitachem.com

In the context of related oxiranyl ketones, nucleophilic addition with Grignard reagents or organolithium compounds is a typical reaction. nih.gov For example, 1-(3-Methyloxiran-2-yl)ethanone reacts with nucleophiles like amines or Grignard reagents to produce β-substituted alcohols. pressbooks.pub

Carbonyl Reductions (e.g., Stereoselective Reductions)

The reduction of the ketone in this compound can lead to the corresponding secondary alcohol, 1-(oxiran-2-yl)ethan-1-ol. scielo.br Stereoselective reductions of ketones are crucial in organic synthesis. For instance, the reduction of cyclopentanones containing an oxygenated function at the β-position to the carbonyl group has been studied in detail. libretexts.org The use of sodium borohydride (B1222165) (NaBH₄) in the presence of ceric chloride (CeCl₃), known as the Luche reduction, can influence the stereoselectivity of the reduction, often favoring 1,2-reduction of α,β-unsaturated ketones. libretexts.orgresearchgate.net

The stereochemical outcome of these reductions can be rationalized by models such as the Felkin-Anh and Cram Chelate models, depending on the nature of the reducing agent and the substrate. researchgate.net Non-chelating reagents like NaBH₄ and LiAlH₄ typically follow Felkin-Anh selectivity, while chelating agents like Zn(BH₄)₂ can exhibit Cram Chelate selectivity. researchgate.net

Table 2: Reagents for Stereoselective Carbonyl Reductions

Reagent(s) Selectivity Model Application Reference
NaBH₄, LiAlH₄ Felkin-Anh Reduction of acyclic ketones researchgate.net
Zn(BH₄)₂ Cram Chelate Reduction of acyclic ketones with chelating groups researchgate.net
NaBH₄, CeCl₃ (Luche Reduction) Favors 1,2-reduction Selective reduction of enones libretexts.orgresearchgate.net

α-Functionalization of the Ketone (e.g., Enolate Chemistry)

The α-carbon of the ethanone group can be functionalized through the formation of an enolate. This enolate can then react with various electrophiles. Although specific examples for this compound are not detailed in the provided context, this is a general and powerful strategy for ketones. For instance, α-iodination of α,β-unsaturated carbonyl compounds can be achieved in high yields using I₂ in aqueous THF, catalyzed by DMAP or quinuclidine. wikipedia.org

Tandem and Cascade Reactions Incorporating this compound

This compound and similar chiral epoxides are valuable building blocks in tandem or cascade reactions, which allow for the construction of complex molecules in a single pot. rsc.orgacs.org These reactions are highly efficient as they minimize purification steps and reduce waste. acs.org

For example, (S)-(−)-2-Diazo-1-oxiranyl-ethanone, a related chiral epoxide, has been used in various diazocarbonyl reactions to produce novel, nonracemic products like epoxy quinoxalines, thiazoles, and oxazoles. researchgate.netresearchgate.net Gold-catalyzed cycloisomerization of 1-oxiranyl-2-alkynyl esters followed by dimerization is another example of a tandem process that leads to difurylmethane derivatives. numberanalytics.com

Cascade reactions often lead to a significant increase in molecular complexity. acs.org An example is the synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones via a gold(I)-catalyzed cyclization/nucleophilic substitution. wikipedia.org These examples highlight the potential of chiral epoxides like this compound in the efficient synthesis of complex heterocyclic structures.

Epoxide Ring-Opening/Carbonyl Reactions Sequences

The reactivity of this compound allows for a variety of sequential reactions involving both the epoxide and carbonyl functionalities. These sequences are fundamental in leveraging this compound as a building block in organic synthesis.

The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening. This can be catalyzed by either acid or base. libretexts.orgopenstax.org

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The nucleophile then attacks one of the electrophilic carbons of the epoxide. For asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, a characteristic of a reaction pathway with significant SN1 character. lumenlearning.comlibretexts.orglibretexts.org The result of this backside attack is a trans-1,2-diol. openstax.org

Base-Catalyzed Ring-Opening: In the presence of a strong base or nucleophile, the ring-opening proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgopenstax.org This also results in an inversion of stereochemistry at the point of attack.

The carbonyl group of the ethanone moiety also undergoes characteristic reactions, primarily nucleophilic addition. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds. evitachem.comsavemyexams.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. evitachem.com

The combination of these reactivities allows for sequential transformations. For instance, a nucleophile can first open the epoxide ring, and a subsequent reaction can target the carbonyl group, or vice-versa. The specific sequence and choice of reagents allow for the controlled synthesis of complex molecules with defined stereochemistry.

Reaction Type Conditions Regioselectivity Stereochemistry Product
Acid-Catalyzed HydrolysisAqueous AcidAttack at the more substituted carbonTrans1,2-Diol
Base-Catalyzed HydrolysisAqueous BaseAttack at the less substituted carbonTrans1,2-Diol
Reaction with Grignard ReagentAnhydrous EtherAttack at the less substituted carbonInversion of stereochemistryAlcohol
Nucleophilic Addition to CarbonylVaries (e.g., HCN, LiAlH4)Attack at the carbonyl carbonVariesCyanohydrin, Alcohol

Rearrangements and Cyclizations of this compound

The unique structure of this compound and its derivatives facilitates a variety of rearrangement and cyclization reactions, leading to the formation of diverse molecular architectures.

One notable transformation is the base-promoted cyclization of derivatives. For example, the conversion of epoxy alcohols to tosylates, followed by debenzylation and base-promoted cyclization, can yield erythro-epoxides. clockss.org

Furthermore, cyclization reactions can be induced under specific conditions. For instance, stannic chloride can induce the cyclization of certain derivatives to form phenanthrenequinones. iastate.edu Halogenation-induced C-N bond activation in related systems can trigger a deaminative cyclization to produce C-aryl furanosides. rsc.org

Rearrangement reactions are also a key aspect of the chemistry of related compounds. For example, 1,2-sulfur migrations, proceeding through a thiiranium intermediate, have been extensively studied and utilized in the synthesis of heterocyclic compounds. researchgate.net One-pot Nazarov cyclization/oxidative 1,2-carbon rearrangement/Ritter reactions have been developed to access complex cyclopentenone and indanone structures. rsc.org

Reactions of Modified this compound Derivatives (e.g., Diazocarbonyl Analogs)

Modifying the this compound structure, particularly by introducing a diazocarbonyl group, significantly expands its synthetic potential. The (S)-(-)-2-Diazo-1-oxiranyl-ethanone, a diazocarbonyl analog, is a versatile chiral intermediate. nih.govacs.org

This diazo derivative can be prepared from (R)-(+)-glycidol. nih.govacs.orgacs.org Diazocarbonyl compounds are known for their diverse reactivity, often serving as precursors to reactive intermediates like carbenes and ketenes. researchgate.net

The epoxy diazoketone can undergo various characteristic diazocarbonyl reactions to produce novel, nonracemic products. For instance, it can react with 1,2-diaminobenzene to form an epoxy quinoxaline (B1680401). acs.org This quinoxaline derivative can further undergo epoxide ring-opening when heated with a nucleophile like pyrrolidine (B122466) to yield an amino alcohol. acs.org

Condensation reactions of the corresponding epoxy glyoxal (B1671930) (derived from the diazoketone) can lead to the formation of epoxy thiazoles and oxazoles. nih.govacs.org For example, reaction with L-cysteine methyl ester, followed by oxidation, yields an epoxy thiazole (B1198619). acs.org The Darzens condensation of a related compound, 1-chloro-3-diazopropanone, with aldehydes leads to the synthesis of epoxy diazo ketones. acs.org

The versatility of these diazocarbonyl derivatives is further highlighted by their use in the synthesis of various heterocyclic systems, including pyrazoles, triazolines, and oxazoles, through dipolar cycloaddition and other pathways. mdpi.com

Derivative Reaction Type Reactant Product
(S)-(-)-2-Diazo-1-oxiranyl-ethanoneCondensation1,2-Diaminobenzene2-Oxiranyl-quinoxaline
2-Oxiranyl-quinoxalineEpoxide Ring-OpeningPyrrolidineAmino alcohol
(S)-(-)-2-Diazo-1-oxiranyl-ethanoneCondensation/OxidationL-Cysteine methyl esterEpoxy thiazole
1-Chloro-3-diazopropanoneDarzens CondensationBenzaldehyde1-Diazo-3,4-epoxy-4-phenyl-2-butanone

Role of 1 2s Oxiranyl Ethanone As a Chiral Synthetic Intermediate

Construction of Chiral Alcohols and Diols from 1-[(2S)-Oxiranyl]ethanone

The synthesis of chiral alcohols and diols is of significant interest due to their prevalence in natural products and their use as chiral ligands and auxiliaries in asymmetric catalysis. The epoxide and ketone moieties in this compound offer two distinct points for stereocontrolled reduction and nucleophilic attack, enabling the synthesis of a variety of chiral hydroxy compounds.

The reduction of the ketone can be achieved using various stereoselective reducing agents to yield a chiral epoxy alcohol. Subsequent regioselective opening of the epoxide ring by a nucleophile, followed by reduction, can lead to the formation of chiral 1,2- and 1,3-diols. The stereochemical outcome of these reactions is highly dependent on the choice of reagents and reaction conditions, allowing for access to different stereoisomers.

ReactantReagent(s)Product TypeRef.
This compound1. Stereoselective reducing agent2. Nucleophile3. Reducing agentChiral 1,2-Diol or 1,3-Diol organic-chemistry.org

This table illustrates a general synthetic pathway and is based on established chemical principles for epoxide ring-opening and ketone reduction.

Synthesis of Chiral Amines and Amino Alcohol Derivatives

Chiral amines and amino alcohols are ubiquitous structural motifs in pharmaceuticals and bioactive molecules. frontiersin.orgnih.govnih.gov The electrophilic nature of the epoxide ring in this compound makes it susceptible to nucleophilic attack by amines or their synthetic equivalents. This ring-opening reaction provides a direct route to chiral β-amino alcohols.

The reaction of this compound with an amine (R-NH₂) can proceed via two possible pathways, attacking either the α or β carbon of the epoxide. The regioselectivity of this aminolysis is influenced by factors such as the nature of the amine, the solvent, and the presence of catalysts. Subsequent reduction of the ketone functionality affords a chiral amino diol. Alternatively, the ketone can be transformed into an amine via reductive amination, followed by epoxide opening, to generate vicinal diamines.

Starting MaterialReagent(s)Product ClassKey Transformation
This compound1. Amine (R-NH₂)2. Reducing AgentChiral Amino AlcoholEpoxide Ring-Opening
This compound1. NH₃, Reducing Agent2. NucleophileChiral Amino AlcoholReductive Amination

This interactive table outlines potential synthetic routes to chiral amino alcohols starting from this compound.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry. The functional group arrangement in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Formation of Oxazoles and Thiazoles

Oxazole (B20620) and thiazole (B1198619) rings are present in numerous biologically active compounds. pharmaguideline.comnih.govresearchgate.net The synthesis of these heterocycles from this compound can be envisioned through a Hantzsch-type synthesis. Reaction of the α-haloketone, derived from the epoxide opening of this compound with a hydrogen halide, with a primary amide or thioamide would lead to the formation of the corresponding oxazole or thiazole ring. The chirality of the starting material can be transferred to a substituent on the resulting heterocyclic ring.

Precursor for Other Oxygen-Containing Heterocycles

The reactivity of this compound also allows for its conversion into other oxygen-containing heterocycles, such as derivatives of furan, pyran, and dioxane. iajpr.com For instance, acid-catalyzed intramolecular cyclization of the enol form of this compound could potentially lead to the formation of a substituted dihydrofuran. Furthermore, reaction with a 1,2- or 1,3-diol under appropriate conditions could yield chiral acetals that are themselves valuable intermediates.

Strategic Intermediate in Total Synthesis of Complex Organic Molecules

The enantiopure nature and dense functionality of this compound make it an attractive starting material or key intermediate in the total synthesis of complex, biologically active molecules. nih.govpitt.edu Its ability to introduce multiple stereocenters and serve as a scaffold for further molecular elaboration is a significant advantage in designing efficient synthetic routes.

Examples in Natural Product Synthesis

While specific examples of the total synthesis of natural products starting directly from this compound are not extensively documented in readily available literature, its structural motifs are present in many complex natural products. For example, the epoxy ketone functionality is a key feature in molecules such as (-)-ovalicin, a potent anti-angiogenesis agent. Synthetic strategies towards such molecules often involve the creation of similar chiral epoxy ketone intermediates. The use of this compound as a starting material could potentially streamline the synthesis of these and other complex natural products. nih.goved.ac.uk

Utility in Precursor Synthesis for Advanced Organic Compounds (e.g., Fluconazole intermediate)

The strategic importance of this compound in organic synthesis lies in its nature as a chiral building block. The strained three-membered epoxide ring, combined with the adjacent ketone functional group, provides a platform for a variety of chemical transformations. This utility is prominently demonstrated in the synthesis of precursors for complex, advanced organic molecules, such as the widely used antifungal agent, Fluconazole.

In the synthesis of Fluconazole, a key strategic step involves the creation of a specific oxirane intermediate. While not this compound itself, the core reactive structure of an acetyloxirane is central to the process. The synthesis typically begins with a substituted acetophenone (B1666503) derivative, which is then converted into a crucial epoxy intermediate.

A well-documented pathway to Fluconazole involves the synthesis of the intermediate 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1,2,4-triazole. This process highlights the application of the fundamental chemistry associated with acetyloxiranes.

The synthesis can be outlined in the following key steps:

Formation of the Ketone Precursor: The synthesis often starts with the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) using chloroacetyl chloride, which yields 2-chloro-1-(2,4-difluorophenyl)ethanone researchgate.net.

Nucleophilic Substitution: This chloro-ketone then undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole. This step replaces the chlorine atom with a triazole group, forming the key ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.netgoogle.com.

Epoxidation: The critical oxirane ring is formed from this ketone precursor. A common method for this transformation is the reaction with trimethylsulfoxonium (B8643921) iodide in the presence of a base researchgate.netgoogle.com. This step converts the ketone into the corresponding epoxide, yielding the oxirane intermediate, which is a more complex derivative of the 1-oxiranylethanone structure.

Epoxide Ring-Opening: The final step in the formation of the core Fluconazole structure involves the reaction of this oxirane intermediate with a second molecule of 1H-1,2,4-triazole. The triazole acts as a nucleophile, attacking the epoxide ring and causing it to open. This reaction builds the final carbon skeleton of Fluconazole, resulting in the formation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) researchgate.netgoogle.com.

The chirality of the oxirane is crucial for producing a specific stereoisomer of the final product, which is a common requirement for modern pharmaceuticals. The use of a chiral oxirane ensures that the subsequent ring-opening reaction proceeds with a specific stereochemical outcome, leading to the desired enantiomerically pure advanced organic compound.

Research Findings on Fluconazole Intermediate Synthesis

The following table summarizes a typical synthetic sequence for producing Fluconazole, emphasizing the formation and reaction of the key oxirane intermediate.

StepStarting MaterialReagents and ConditionsIntermediate/Product FormedReference
12-Chloro-1-(2,4-difluorophenyl)ethanone1H-1,2,4-triazole, Triethylamine, Ethyl acetate (B1210297) (reflux)1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net
21-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTrimethylsulfoxonium iodide, Base (e.g., Potassium Hydroxide), Solvent (e.g., Toluene)1-[[2-(2,4-Difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (Oxirane Intermediate) researchgate.netgoogle.com
31-[[2-(2,4-Difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole1H-1,2,4-triazole, Base (e.g., Potassium Carbonate), Solvent (e.g., Dimethylformamide)Fluconazole google.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 2s Oxiranyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.orgresearchgate.net For a chiral molecule like 1-[(2S)-Oxiranyl]ethanone, NMR is crucial for confirming the connectivity and, with specific methods, assessing its enantiomeric purity.

Based on the structure—a methyl ketone attached to an epoxide ring—the expected ¹H and ¹³C NMR signals can be predicted. The epoxide ring contains a methine (CH) and a methylene (B1212753) (CH₂) group, and the ketone side chain has a methyl (CH₃) group.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
PositionGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1C=O-~205-208
2CH₃~2.1-2.3~25-28
Oxirane-CHCH~3.1-3.3~50-53
Oxirane-CH₂CH₂~2.7-3.0 (diastereotopic)~46-49

Chiral Derivatization for Enantiomeric Excess Determination

Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical spectra in an achiral environment. To determine the enantiomeric excess (e.e.) of a sample of this compound, a chiral auxiliary is required to create a diastereomeric environment. This can be achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net

A common approach involves reacting the chiral epoxide with an enantiomerically pure CDA, such as the acid chloride of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. These diastereomers have distinct chemical shifts in their NMR spectra, particularly for protons near the new stereocenter. The integration of the corresponding signals for each diastereomer allows for the precise calculation of the enantiomeric excess. researchgate.net

Alternatively, a chiral solvating agent or a chiral shift reagent, often a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. harvard.edustereoelectronics.org These reagents form transient, diastereomeric complexes with the enantiomers, inducing separation of their NMR signals and allowing for quantification without chemical modification of the analyte. stereoelectronics.orgfiveable.meacs.org

Advanced 2D-NMR Techniques for Structural Elucidation

While 1D-NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting the oxirane methine proton to the two diastereotopic methylene protons on the same ring, confirming their adjacency. cam.ac.ukresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹³C). libretexts.org An HSQC spectrum would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals listed in Table 1. Quaternary carbons, like the carbonyl carbon, will not show a signal in an HSQC spectrum. libretexts.orgtamu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. tamu.edu For this molecule, an HMBC spectrum would be particularly powerful, showing correlations from the methyl protons to both the carbonyl carbon and the oxirane methine carbon, thus establishing the core C-C-O framework of the molecule.

Table 2. Key Expected 2D-NMR Correlations for this compound.
ExperimentCorrelated NucleiExpected Key Cross-Peaks
COSY¹H ↔ ¹HOxirane-CH ↔ Oxirane-CH₂
HSQC¹H ↔ ¹³C (1-bond)CH₃ protons ↔ CH₃ carbon Oxirane-CH proton ↔ Oxirane-CH carbon Oxirane-CH₂ protons ↔ Oxirane-CH₂ carbon
HMBC¹H ↔ ¹³C (2-3 bonds)CH₃ protons ↔ C=O carbon CH₃ protons ↔ Oxirane-CH carbon Oxirane-CH proton ↔ C=O carbon

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. nih.gov For this compound, HRMS would confirm its elemental composition as C₄H₆O₂.

Table 3. High-Resolution Mass Spectrometry Data for this compound.
PropertyValue
Molecular FormulaC₄H₆O₂
Nominal Mass86 g/mol
Calculated Exact Mass86.036779 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion M⁺•) and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. libretexts.orgchemguide.co.uk The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.commiamioh.edu

For 1-oxiranylethanone, two main α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) and formation of an oxiranyl-substituted carbonyl cation at m/z 71.

Cleavage of the bond between the carbonyl carbon and the oxirane ring, resulting in the loss of an oxiranyl radical (•C₂H₃O, 43 Da). This pathway forms a highly stable acylium ion (CH₃CO⁺) at m/z 43, which is often the most abundant fragment (base peak) in the mass spectra of methyl ketones. libretexts.org

GC-MS data for the racemic compound 1-oxiranylethanone confirms that the base peak is indeed at m/z 43. nih.gov

Table 4. Predicted MS/MS Fragmentation for this compound.
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
86 [M]⁺•71•CH₃[O=C-CH(O)CH₂]⁺
86 [M]⁺•43•C₂H₃O[CH₃C=O]⁺ (Acylium ion)

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or impurities and for determining its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. nih.gov

To assess chemical purity, standard achiral GC or HPLC columns can be used. However, to determine the enantiomeric purity (i.e., the proportion of the (2S)-enantiomer relative to the (2R)-enantiomer), a chiral separation method is required. nih.gov This is achieved by using a Chiral Stationary Phase (CSP). nih.govchiralpedia.com

Chiral Gas Chromatography (GC): A capillary GC column containing a CSP, often based on derivatized cyclodextrins, can effectively separate the two enantiomers. gcms.cz The enantiomers exhibit different interactions with the chiral phase, leading to different retention times and allowing for their separation and quantification. gcms.czwisc.edu

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantiomeric separation. nih.govamericanpharmaceuticalreview.com Columns packed with CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), are highly effective. nih.gov The choice of mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving optimal separation. scas.co.jp

Table 5. Example Chromatographic Conditions for Chiral Separation.
TechniqueParameterExample Condition
Chiral GCColumn30m x 0.25mm ID, 0.25µm film thickness, with β-cyclodextrin CSP
Carrier GasHelium
Oven ProgramStart at 60°C, ramp to 180°C at 5°C/min
DetectorFlame Ionization Detector (FID)
Chiral HPLCColumn250mm x 4.6mm ID, packed with polysaccharide-based CSP (e.g., Chiralcel OD-H)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectorUV at 210 nm

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric purity of this compound. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. phenomenex.com

Research Findings: The enantiomeric excess (ee) of a chiral compound is a critical parameter, and chiral HPLC is the most prevalent and versatile tool for its determination. phenomenex.comuma.esheraldopenaccess.us Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and effectiveness in resolving a wide range of racemic mixtures. windows.net The separation can be optimized by systematically screening different mobile phases, including normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile or methanol), and polar organic modes. windows.netnih.gov

For the analysis of this compound, a method would be developed by testing various polysaccharide-based columns under different elution conditions. The goal is to achieve baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification. nih.gov Detection is typically accomplished using a UV detector, as the carbonyl group in the molecule is a chromophore. For more detailed analysis, chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) can be coupled with HPLC. heraldopenaccess.us Method validation ensures the procedure is linear, sensitive, selective, precise, and accurate for its intended purpose. annamalaiuniversity.ac.in

Below is a table representing a typical set of conditions for a chiral HPLC analysis.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

ParameterValue/Description
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Outcome Baseline separation of (S)- and (R)-enantiomers with a resolution factor >1.5

Gas Chromatography (GC) and GC-MS (e.g., after derivatization)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it allows for the identification of substances by providing detailed information about their molecular weight and structure. researchgate.net GC-MS analysis is crucial for confirming the identity and purity of this compound and its derivatives.

Research Findings: While this compound is sufficiently volatile for GC analysis, derivatization is a common strategy employed to improve the chromatographic properties of analytes or to introduce functionalities that facilitate detection. For instance, derivatizing the epoxide ring could enhance thermal stability or alter its fragmentation pattern in the mass spectrometer, aiding in structural elucidation.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by Electron Ionization (EI). The EI technique is a hard ionization method that generates a reproducible fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for confident identification. nih.gov The combination of the compound's retention time from the GC and its unique mass spectrum provides a high degree of specificity. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be coupled with GC-MS, offering softer ionization which is beneficial for determining the molecular ion's mass. nih.gov

The following table summarizes typical parameters for a GC-MS method.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue/Description
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 250 µm x 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Initial 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS System Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Mass Range m/z 40-300
Data Acquisition Full Scan

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute stereochemistry. soton.ac.uknih.gov While this technique requires a well-ordered single crystal, which is not feasible for a liquid compound like this compound, it can be applied to a suitable solid derivative.

Research Findings: To determine the absolute configuration of this compound, it would first be converted into a crystalline derivative through a reaction with a suitable chiral or achiral reagent. The resulting solid product is then carefully crystallized to obtain a single crystal of sufficient quality for X-ray diffraction analysis. nih.gov

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined. To establish the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. thieme-connect.de By carefully analyzing the diffraction data, often using specific X-ray wavelengths, it is possible to distinguish between the two enantiomers and assign the correct (R) or (S) configuration. The Flack parameter is a value calculated during the structural refinement that indicates whether the correct absolute structure has been determined; a value close to zero confirms the assignment. nih.gov

The data obtained from an X-ray crystallographic analysis is comprehensive, as illustrated in the table below.

Table 3: Example Crystallographic Data for a Derivative of this compound

ParameterExample Value
Chemical Formula C₁₀H₁₂O₃N₂
Formula Weight 208.21
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.15 Å, b = 10.25 Å, c = 15.80 Å
Volume 995.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.390 g/cm³
Radiation Cu Kα (λ = 1.54178 Å)
Temperature 150 K
Final R-factor (R1) 0.035
Flack Parameter 0.02(4)

Computational and Mechanistic Studies on 1 2s Oxiranyl Ethanone

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of chemical reactions. These methods allow for the detailed characterization of reactants, products, intermediates, and the transition states that connect them, providing a quantitative understanding of reaction mechanisms and selectivity.

DFT is a widely used computational method for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. For 1-[(2S)-Oxiranyl]ethanone, a key reaction is the nucleophilic ring-opening of the epoxide, which can proceed via different pathways depending on the reaction conditions (e.g., acidic or basic catalysis).

A typical DFT study of a nucleophilic attack on this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactant epoxide, the nucleophile, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profiling: Single-point energy calculations using higher-level basis sets are often performed on the optimized geometries to obtain more accurate electronic energies. Solvation effects are commonly included using continuum models like the Polarizable Continuum Model (PCM).

The reaction mechanism for the ring-opening of epoxides is known to be sensitive to the catalyst. For instance, in base-catalyzed reactions, the mechanism is typically a direct SN2 attack at one of the epoxide carbons. DFT calculations can model this process, determining the activation energy barriers for attack at the substituted (C2) versus the unsubstituted (C3) carbon of the oxirane ring. This analysis helps predict the regioselectivity of the reaction.

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Nucleophile (e.g., CH₃O⁻)0.0
Transition State 1 (TS1)Nucleophilic attack at the less substituted carbon (C3) of the epoxide ring.+18.5
Transition State 2 (TS2)Nucleophilic attack at the more substituted, chiral carbon (C2) of the epoxide ring.+21.0
Product 1Product from attack at C3 (major regioisomer).-15.2
Product 2Product from attack at C2 (minor regioisomer).-14.1

Note: Data are hypothetical and for illustrative purposes to show a typical energy profile for a base-catalyzed epoxide ring-opening.

The stereochemistry of this compound is central to its utility in synthesis. Computational transition state analysis is crucial for predicting and explaining the stereochemical outcome of its reactions. In a nucleophilic ring-opening, the attack occurs via an SN2 mechanism, which proceeds with an inversion of configuration at the attacked carbon center.

By calculating the Gibbs free energy of activation (ΔG‡) for competing stereochemical pathways, researchers can predict the major product. For this compound, a nucleophile can attack either of the two epoxide carbons. The difference in activation energies (ΔΔG‡) between the two pathways determines the product ratio at a given temperature. Computational studies on similar chiral epoxides, like propylene (B89431) oxide, show that even small differences in activation energy can lead to high selectivity. ic.ac.uk The steric hindrance from the acetyl group and the electronic effects influencing the stability of the transition state are key factors that can be quantified through these calculations. ic.ac.uk

PathwayAttacked CarbonTransition StateHypothetical ΔG‡ (kcal/mol)Predicted Product Stereochemistry
Path A (Major)C3 (CH₂)TS_A19.8(S)-configuration at C2 retained
Path B (Minor)C2 (CH)TS_B22.1(R)-configuration at C2 (inversion)
Selectivity (ΔΔG‡) --2.3 Favors Path A

Note: Hypothetical data based on principles of SN2 reactions on chiral epoxides. A ΔΔG‡ of 2.3 kcal/mol at 298 K corresponds to a product ratio of approximately 98:2.

Molecular Dynamics Simulations of Compound Conformations

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time. MD simulations use classical mechanics and force fields to model the movements of atoms in a system, which can include the molecule of interest and surrounding solvent molecules.

For this compound, an MD simulation could provide insights into:

Conformational Preferences: The preferred orientation of the acetyl group relative to the oxirane ring. This can be analyzed by tracking the distribution of key dihedral angles over the simulation time.

Solvent Structuring: How solvent molecules (e.g., water, ethanol) arrange themselves around the polar carbonyl and ether functionalities of the molecule. This can be visualized and quantified using radial distribution functions.

Dynamical Motion: The flexibility of the molecule and the timescales of different motions.

Running an MD simulation requires selecting an appropriate force field, which is a set of parameters that defines the potential energy of the system. For a small organic molecule like this compound, several general-purpose force fields are suitable. While specific MD studies on this molecule are scarce, simulations are common for studying the curing of epoxy resins, which involves related chemical structures. nih.govresearchgate.net

Force FieldDescriptionTypical Application
GAFF/GAFF2General Amber Force Field; designed for organic molecules.Biomolecular simulations, Drug design
OPLS-AA/OPLS4Optimized Potentials for Liquid Simulations; widely used for organic liquids.Solvation studies, Liquid properties
CHARMM36/CGenFFChemistry at HARvard Macromolecular Mechanics; CGenFF is for general molecules.Biomolecular systems, Drug discovery

Theoretical Predictions of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. DFT calculations can provide accurate predictions of NMR, IR, and other spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for each atom. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This is highly useful for assigning peaks in complex spectra and for distinguishing between isomers.

Infrared (IR) Spectroscopy: By solving for the vibrational modes of the molecule, computational methods can predict the frequencies and intensities of IR absorption bands. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. These predictions can help assign specific peaks to functional group vibrations, such as the C=O stretch of the ketone and the C-O-C stretches of the epoxide ring.

PropertyMethodHypothetical Predicted ValueTypical Experimental Value
¹³C NMR Chemical Shift (C=O)GIAO-DFT (B3LYP/6-311+G(d,p))207.5 ppm~208 ppm
¹³C NMR Chemical Shift (CH-O)GIAO-DFT (B3LYP/6-311+G(d,p))53.2 ppm~54 ppm
¹³C NMR Chemical Shift (CH₂-O)GIAO-DFT (B3LYP/6-311+G(d,p))47.8 ppm~48 ppm
IR Frequency (C=O Stretch)DFT (B3LYP/6-311+G(d,p))1755 cm⁻¹ (scaled)~1720 cm⁻¹
IR Frequency (C-O-C asymm. stretch)DFT (B3LYP/6-311+G(d,p))1270 cm⁻¹ (scaled)~1250 cm⁻¹

Note: Predicted values are illustrative. The accuracy of predictions depends heavily on the level of theory, basis set, and inclusion of solvent effects.

Kinetic Studies and Reaction Rate Computations for Transformations of this compound

Beyond determining the reaction mechanism, computational methods can predict the actual rate of a chemical reaction. Using the energetic information from DFT calculations, Transition State Theory (TST) can be employed to calculate rate constants (k). nih.gov

The core of TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡): k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. The ΔG‡ value is obtained from the calculated energy difference between the transition state and the reactants.

These calculations can be used to:

Predict Reaction Rates: Estimate how fast a reaction will proceed at a given temperature.

Assess Catalytic Effects: Compare the calculated rate constants for uncatalyzed versus catalyzed reactions to quantify the efficiency of a catalyst.

For reactions involving the transfer of light particles like protons, quantum tunneling effects can be significant. Computational models can include tunneling corrections (e.g., the Wigner or Eckart methods) to improve the accuracy of the calculated rate constants. nih.gov

ParameterDescriptionHypothetical Calculated Value (at 298 K)
ΔH‡ (Enthalpy of Activation)Enthalpy difference between TS and reactants.17.9 kcal/mol
ΔS‡ (Entropy of Activation)Entropy difference between TS and reactants.-12.5 cal/(mol·K)
ΔG‡ (Free Energy of Activation)Free energy barrier for the reaction.21.6 kcal/mol
k_TST (Rate Constant)Calculated rate constant using TST.2.1 x 10⁻³ M⁻¹s⁻¹

Note: Hypothetical kinetic parameters for a bimolecular ring-opening reaction of this compound.

Future Research Directions and Emerging Applications in Complex Molecule Synthesis

Development of Novel Enantioselective Synthetic Routes

The generation of enantiomerically pure compounds is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. uwindsor.ca While classical methods for obtaining chiral molecules exist, the future of synthesizing 1-[(2S)-Oxiranyl]ethanone lies in the development of catalytic asymmetric methods. Asymmetric synthesis is a strategy where an achiral unit is converted into a chiral one, resulting in unequal amounts of stereoisomers. uwindsor.ca The key to efficient asymmetric catalysis is the design of effective chiral catalysts and ligands. nih.gov

Future research will likely focus on moving beyond stoichiometric chiral reagents or resolution of racemates towards more atom-economical and efficient catalytic approaches. Areas of intense investigation will include:

Organocatalysis: The use of small, metal-free organic molecules to induce enantioselectivity. Axially chiral organocatalysts, for example, can create a specific chiral environment to control the stereochemical outcome of a reaction through non-covalent interactions like hydrogen bonding. nih.gov

Transition Metal Catalysis: The design of novel chiral ligands for metals like ruthenium, rhodium, or iridium can facilitate highly enantioselective transformations. pharmaguideline.comresearchgate.net Asymmetric hydrogenation or epoxidation of appropriate achiral precursors using these catalysts represents a powerful strategy for accessing the (S)-enantiomer with high selectivity. pharmaguideline.com

Biocatalysis: Employing enzymes or whole-cell systems offers a green and highly selective alternative. semanticscholar.orgarranchemical.ie Research into identifying or engineering enzymes (e.g., monooxygenases) for the asymmetric epoxidation of a corresponding unsaturated ketone could provide a direct and sustainable route to this compound.

These advanced synthetic strategies aim to produce the target molecule with high enantiomeric excess (ee), minimizing waste and purification steps associated with older methods.

Exploration of Cascade Reactions Utilizing this compound

The presence of both an electrophilic ketone and a strained epoxide ring allows for a variety of sequential transformations. Future research will explore initiating a reaction at one site to trigger a subsequent intramolecular cyclization or reaction at the other. For example, a nucleophilic attack on the ketone could be followed by an intramolecular opening of the epoxide. Conversely, an epoxide-opening event could unveil a nucleophile that then participates in an intramolecular reaction with the ketone or a tethered functional group.

An illustrative potential cascade reaction is outlined below:

StepReaction TypeDescriptionPotential Outcome
1Michael AdditionA soft nucleophile (e.g., a malonate derivative) is added to an α,β-unsaturated ketone system derived from or reacting with this compound.Formation of a new carbon-carbon bond and generation of an enolate intermediate.
2Intramolecular Epoxide OpeningThe newly formed enolate acts as an internal nucleophile, attacking the electrophilic carbon of the epoxide ring.Cyclization occurs, forming a new five- or six-membered ring containing a hydroxyl group.
3Further Transformation (Optional)The resulting hydroxyl group could participate in a subsequent lactonization or other cyclization.Rapid assembly of a complex polycyclic scaffold with multiple stereocenters controlled by the initial chirality of the epoxide.

The exploration of such cascade reactions will significantly shorten synthetic routes to complex heterocyclic and carbocyclic frameworks. nih.gov20.210.105

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly vital in chemical synthesis. nih.govnih.govwisdomgale.com Applying these principles to the synthesis and application of this compound is a key area for future research.

Key green chemistry strategies include:

Biocatalysis: As mentioned, enzymes offer a highly sustainable route. ucm.es They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and avoiding harsh reagents. academie-sciences.fr The high selectivity of enzymes can also minimize the formation of byproducts, simplifying purification. semanticscholar.orgucm.es

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green chemistry principle. wisdomgale.com Cascade reactions are inherently atom-economical. mdpi.com

Use of Safer Solvents and Conditions: Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions, will reduce the environmental impact of processes involving this compound. mdpi.comresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions while often reducing solvent use. nih.gov

Catalysis with Earth-Abundant Metals: Shifting from catalysts based on precious and toxic heavy metals (like palladium or osmium) to those based on abundant and less toxic metals (like iron) is a significant goal for sustainable chemistry. unibe.ch

By integrating these approaches, the lifecycle of this compound, from its synthesis to its use as a building block, can be made significantly more sustainable. nih.govgcande.org

Advanced Catalyst Design for Stereocontrol in this compound Transformations

The ability to precisely control stereochemistry in reactions involving this compound is critical for its use in synthesizing complex molecules with multiple chiral centers. While the (S)-configuration of the epoxide provides an initial point of stereocontrol, subsequent transformations require sophisticated catalysts to dictate the stereochemistry of newly formed centers relative to the existing one.

Future research in this area will focus on the rational design of catalysts that can achieve high levels of diastereoselectivity and enantioselectivity. Key trends in advanced catalyst design include:

Bifunctional Catalysis: Catalysts that possess both a Lewis acidic site (to activate an electrophile like the ketone) and a Brønsted basic site (to activate a nucleophile) within the same molecule can rigidly control the geometry of the transition state, leading to high stereoselectivity. mdpi.com Chiral squaramide and thiourea derivatives are prominent examples of this type of organocatalyst. mdpi.com

High-Efficiency Metal Catalysis: For industrial applications, catalyst efficiency is paramount. The development of catalysts with extremely high turnover numbers (TONs) and turnover frequencies (TOFs) allows for very low catalyst loadings, making processes more economical and sustainable. nih.gov Anionic iridium catalysts, for example, have shown biocatalysis-like efficacy in asymmetric hydrogenation. nih.gov

Chiral Lewis Acids: The development of robust chiral Lewis acid catalysts, such as those based on 1,3,2-oxazaborolidines or N,N'-dioxide/scandium(III) complexes, can activate the ketone or epoxide functionalities towards enantioselective nucleophilic attack. nih.govd-nb.info

The table below summarizes some emerging catalyst classes and their design principles for achieving stereocontrol.

Catalyst ClassDesign PrinciplePotential Application with this compound
Anionic Transition Metal ComplexesIntegration of multidentate ligands to create a highly active and stable catalytic center. nih.govAsymmetric hydrogenation of the ketone or reductive opening of the epoxide.
Bifunctional Organocatalysts (e.g., Squaramides)Dual activation of both nucleophile and electrophile through hydrogen bonding to enforce a specific transition state geometry. nih.govmdpi.comDiastereoselective addition of nucleophiles (e.g., malonates, nitroalkanes) to the ketone.
Chiral Phosphoric AcidsFormation of a chiral ion pair with the substrate, creating a confined chiral environment that directs the approach of a reactant. nsf.govCatalyzing enantioselective additions or cyclizations involving the epoxide or ketone.
Immobilized BiocatalystsEnzymes are attached to a solid support, allowing for easy recovery and reuse, which enhances process stability and cost-effectiveness. ucm.esKinetic resolution or stereoselective transformations of the molecule in continuous flow systems. nih.gov

Computational Design of New Reactions for this compound

Theoretical and computational chemistry have become indispensable tools for modern reaction development. By using methods such as Density Functional Theory (DFT), chemists can model reaction pathways, calculate transition state energies, and predict the outcomes of reactions before they are attempted in the laboratory. nih.gov This in silico approach can significantly accelerate the discovery of new transformations for this compound.

Future applications of computational chemistry in this field will include:

Mechanism Elucidation: DFT calculations can be used to understand the detailed mechanisms of reactions involving the epoxide and ketone, rationalizing observed stereoselectivities and identifying key intermediates. nih.govnsf.gov

Reaction Prediction: By calculating the activation energies for various potential reaction pathways, computational models can predict which new reactions are feasible. This allows researchers to screen a wide range of potential substrates and reagents virtually, focusing experimental efforts on the most promising candidates.

Catalyst Design and Optimization: Computational methods can model the interaction between a catalyst and this compound. This allows for the virtual screening of different catalyst structures to identify those that are most likely to provide high activity and stereoselectivity, guiding the synthesis of new and improved catalysts.

This synergy between theoretical prediction and experimental validation will be a powerful engine for innovation in the chemistry of this compound.

Expansion of Application in Diverse Chemical Synthesis Fields

The culmination of the advancements described above—novel synthetic routes, efficient cascade reactions, green methodologies, superior catalysts, and computational design—will make this compound an even more valuable and accessible chiral building block. This will drive its expanded application in a variety of chemical synthesis fields that demand high levels of stereochemical precision.

Emerging application areas include:

Total Synthesis of Natural Products: The ability to construct complex cyclic systems with controlled stereochemistry via cascade reactions will make this compound a key starting material for the efficient total synthesis of intricate natural products. nih.gov20.210.105

Medicinal Chemistry: As a versatile chiral synthon, it can be used to generate libraries of complex molecules for drug discovery programs. Its derivatives could form the core of new therapeutic agents, where specific stereoisomers are required for biological activity. semanticscholar.org

Agrochemicals: The development of new pesticides and herbicides often requires chiral molecules to ensure high efficacy and reduce off-target environmental effects. The synthetic efficiency offered by new methods will make this compound an attractive precursor for novel agrochemicals. nih.gov

Materials Science: Chiral molecules are increasingly used in the development of advanced materials, such as chiral polymers and liquid crystals. The unique structure of this compound could be exploited in the synthesis of new materials with tailored optical or electronic properties.

Ultimately, continued research into the fundamental reactivity and synthetic utility of this compound will ensure its place as a powerful tool for chemists tackling the challenges of complex molecule synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.